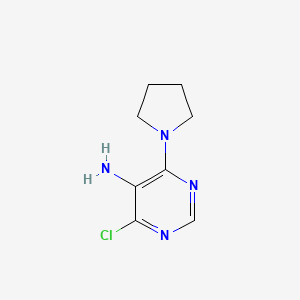

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-pyrrolidin-1-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-6(10)8(12-5-11-7)13-3-1-2-4-13/h5H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBSHFZMWYKLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360165 | |

| Record name | 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626217-76-3 | |

| Record name | 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine physicochemical properties

An in-depth technical guide on the physicochemical properties of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is currently unavailable. Comprehensive experimental data, detailed protocols, and established signaling pathways for this specific compound are not readily accessible in public-facing scientific literature or databases.

To generate such a guide, extensive laboratory research would be required, including:

-

Synthesis and Purification: To obtain a sample of sufficient purity for analysis.

-

Structural Elucidation: Using techniques like NMR (Nuclear Magnetic Resonance), Mass Spectrometry, and X-ray Crystallography to confirm the chemical structure.

-

Physicochemical Property Determination: Conducting experiments to measure properties such as melting point, boiling point, solubility in various solvents, pKa (acid dissociation constant), and logP (partition coefficient).

-

Biological Assays: Performing in vitro and/or in vivo studies to determine the compound's biological activity and identify any associated signaling pathways.

Without access to primary research data for this specific molecule, the creation of a detailed technical whitepaper with the requested experimental protocols and data visualizations is not feasible. Researchers interested in this compound would need to undertake these experimental investigations to characterize its properties.

A Technical Guide to the Physicochemical Characterization of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: Focus on Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility of the compound 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. In the absence of publicly available, quantitative solubility data for this specific molecule, this document serves as a detailed framework for researchers to generate, interpret, and present such data. The guide outlines standardized experimental protocols for both kinetic and thermodynamic solubility assays, which are critical for early-stage drug discovery and development. Furthermore, it provides templates for data presentation and visualizations of the experimental workflows to ensure clarity and reproducibility. While the biological context and specific signaling pathways for this compound are not extensively documented in public literature, the methodologies described herein are fundamental to its progression as a potential therapeutic agent.

Introduction to this compound

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleic acids and a wide array of therapeutic agents with anticancer, antiviral, and antimicrobial properties. The physicochemical properties of such compounds, particularly solubility, are paramount as they directly influence bioavailability, formulation, and efficacy in biological assays. Poor aqueous solubility can be a significant impediment in the drug development pipeline.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₄ | PubChem |

| Molecular Weight | 198.65 g/mol | PubChem |

| IUPAC Name | 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine | PubChem |

| CAS Number | 626217-76-3 | PubChem |

Solubility Assessment: A Critical Step in Drug Discovery

Solubility is a key determinant of a drug's absorption and distribution. In drug discovery, solubility is typically assessed under two distinct conditions: kinetic and thermodynamic.

-

Kinetic Solubility: This measures the solubility of a compound from a concentrated DMSO stock solution when added to an aqueous buffer. It reflects the solubility of the fastest precipitating form of the compound and is well-suited for high-throughput screening.[1][2]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.[1] This measurement is critical for lead optimization and formulation development.

Experimental Protocols for Solubility Determination

The following sections detail standardized protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay

This high-throughput method is ideal for early screening of compound libraries.

Objective: To rapidly assess the solubility of a compound upon its addition from a DMSO stock to an aqueous buffer.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler

-

Plate reader with nephelometric or UV-Vis capabilities

-

Incubator/shaker

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature (or 37°C) for a set period, typically 1 to 2 hours, with gentle shaking.[2]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.[3]

-

UV-Vis Spectroscopy: After centrifugation or filtration to remove precipitate, measure the absorbance of the supernatant at the compound's λmax to determine the concentration of the dissolved compound.[4]

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true solubility of the compound at equilibrium.

Objective: To measure the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Materials and Equipment:

-

This compound (solid powder)

-

Selected solvents (e.g., water, PBS, ethanol, methanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.[1]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Quantification: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method with a calibration curve.

-

Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Kinetic Solubility of this compound

| Aqueous Buffer (pH) | Temperature (°C) | Incubation Time (h) | DMSO (%) | Solubility (µg/mL) |

| PBS (7.4) | 25 | 2 | 1 | Data |

| Simulated Gastric Fluid (1.2) | 37 | 2 | 1 | Data |

| Simulated Intestinal Fluid (6.8) | 37 | 2 | 1 | Data |

*Data in this table is for illustrative purposes only and must be determined experimentally.

Table 2: Illustrative Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Equilibration Time (h) | Solubility (µg/mL) | Solubility (mM) |

| Water | 25 | 48 | Data | Data |

| PBS (pH 7.4) | 25 | 48 | Data | Data |

| Ethanol | 25 | 48 | Data | Data |

| Methanol | 25 | 48 | Data | Data |

| 0.1 N HCl | 37 | 48 | Data | Data |

*Data in this table is for illustrative purposes only and must be determined experimentally.

Expected Solubility Trends for Pyrimidine Derivatives

While specific data for the target compound is unavailable, general trends for pyrimidine derivatives can provide some guidance:

-

pH-Dependence: The amine groups in the molecule suggest that its solubility will be pH-dependent, likely increasing in acidic conditions due to protonation.

-

Solvent Polarity: Solubility in organic solvents will depend on the polarity of the solvent and the overall polarity of the molecule. Pyrimidine derivatives often show good solubility in polar protic solvents like methanol and ethanol.[5]

-

Temperature: For most solids, solubility increases with temperature.[6]

Conclusion

This technical guide provides a robust framework for the experimental determination and presentation of solubility data for this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for making informed decisions in the drug discovery and development process. While this guide focuses on solubility, a full physicochemical profile, including stability and permeability, should also be established to fully characterize this compound for its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

In-depth Technical Guide: 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine (CAS 626217-76-3)

CAS Number: 626217-76-3 Molecular Formula: C₈H₁₁ClN₄ IUPAC Name: 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a pyrimidine core. The structure is characterized by a chloro group at the 4-position, a pyrrolidinyl group at the 6-position, and an amine group at the 5-position. This compound is often utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 198.65 g/mol | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 198.0672241 g/mol | PubChem[1] |

| Monoisotopic Mass | 198.0672241 g/mol | PubChem[1] |

| Topological Polar Surface Area | 55.0 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 172 | PubChem[1] |

Synthesis and Manufacturing

A plausible, though not explicitly documented, synthetic pathway could involve the sequential reaction of a dichlorinated pyrimidine with pyrrolidine and subsequent amination. The diagram below illustrates a generalized logical workflow for the synthesis of such substituted pyrimidines.

Caption: Generalized synthetic workflow for substituted pyrimidines.

Biological Activity and Potential Applications

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyrrolidine moiety is also a common feature in many biologically active compounds.

While no specific biological activity data for this compound has been published, its structural motifs suggest potential for kinase inhibition. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The general structure of this compound bears resemblance to scaffolds found in known kinase inhibitors.

The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrimidine-based kinase inhibitor might act.

Caption: Hypothetical kinase signaling pathway and point of inhibition.

It is important to note that without experimental validation, the biological activity of this compound remains speculative. This compound is primarily available as a research chemical and building block for further chemical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Table 2: GHS Hazard Information

| Hazard Code | Description | Pictogram |

| H302 | Harmful if swallowed | Warning |

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are not available in the public domain. Researchers utilizing this compound as a chemical intermediate would need to develop their own protocols based on established synthetic methodologies for pyrimidine chemistry.

For any proposed biological assays, standard protocols for kinase activity screens, cell viability assays (e.g., MTT or CellTiter-Glo), and other relevant cellular and molecular biology techniques would be applicable.

The following diagram outlines a general workflow for screening a compound like this for kinase inhibitory activity.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the mechanism of action for the chemical compound 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. However, a thorough review of the scientific literature and chemical databases indicates that this specific molecule is primarily documented as a chemical intermediate for the synthesis of more complex pharmaceutical agents. There is a notable absence of published research detailing its direct biological activity, specific molecular targets, or mechanism of action. Consequently, this document will outline the available information on this compound and contextualize its role as a building block in the development of kinase inhibitors, a common application for pyrimidine-based scaffolds.

Introduction to this compound

This compound is a substituted pyrimidine derivative.[1] The pyrimidine ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, including several approved drugs. The general structure of pyrimidine-containing molecules allows for diverse substitutions, which can be tailored to interact with specific biological targets, most notably the ATP-binding pocket of protein kinases.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₁ClN₄ |

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine |

| CAS Number | 626217-76-3 |

Postulated Role as a Kinase Inhibitor Precursor

While direct biological data for this compound is not available, its structural motifs are characteristic of precursors used in the synthesis of various kinase inhibitors. The 4,6-disubstituted pyrimidine core is a well-established hinge-binding motif for many protein kinase inhibitors. The 5-amino group and the 4-chloro position serve as reactive handles for further chemical modifications to build out the molecule and achieve desired potency and selectivity against specific kinases.

The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine core can form critical hydrogen bonds with the "hinge" region of the ATP-binding site of protein kinases. This interaction mimics the binding of the adenine base of ATP, thus competitively inhibiting the kinase's activity. The substituents at various positions on the pyrimidine ring are crucial for determining the inhibitor's selectivity and overall efficacy.

A generalized workflow for the utilization of a pyrimidine intermediate in the synthesis of a kinase inhibitor is depicted below.

Caption: Synthetic workflow for developing kinase inhibitors.

Analysis of Structurally Related Compounds

To infer a potential mechanism of action, it is informative to examine the biological activities of more complex molecules that could be synthesized from this compound. Numerous pyrimidine-based compounds have been developed as potent inhibitors of various kinases involved in cell signaling pathways critical to cancer and other diseases.

-

Aurora Kinase Inhibitors: Derivatives of pyrimidines are known to inhibit Aurora kinases, which are key regulators of mitosis. Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

-

Akt (Protein Kinase B) Inhibitors: The PI3K/Akt signaling pathway is frequently dysregulated in cancer. Pyrrolopyrimidine derivatives have been successfully developed as ATP-competitive inhibitors of Akt.

-

Spleen Tyrosine Kinase (Syk) Inhibitors: Pyrimidine-5-carboxamide derivatives have shown high selectivity for Syk, a non-receptor tyrosine kinase involved in allergic responses.

-

Casein Kinase 1 (CK1) Inhibitors: Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of CK1, which is implicated in cancer and central nervous system disorders.[2]

The common thread among these examples is the targeting of the ATP-binding site of protein kinases, leading to the disruption of downstream signaling pathways.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, if this compound were to be elaborated into a functional kinase inhibitor, it would likely modulate a critical signaling pathway implicated in cell proliferation, survival, or differentiation. A representative diagram of a generic kinase signaling pathway that such an inhibitor might target is presented below.

Caption: A hypothetical kinase signaling pathway.

Conclusion

References

- 1. This compound | C8H11ClN4 | CID 1085196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Profile of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine Remains Undisclosed

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological targets and pharmacological effects of the chemical compound 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. Despite its availability from various chemical suppliers and its documentation in chemical repositories such as PubChem, there is a notable absence of published research detailing its interactions with biological systems.

This technical guide sought to provide an in-depth analysis of the potential biological targets of this compound for an audience of researchers, scientists, and drug development professionals. However, extensive searches have yielded no specific data on its mechanism of action, binding affinities, or efficacy in biological assays. The compound, with the chemical formula C₈H₁₁ClN₄, is cataloged with CAS number 626217-76-3.[1] While its chemical structure is well-defined, its biological activity remains uncharacterized in the public domain.

The pyrimidine scaffold, a core component of this compound, is a well-established pharmacophore present in a multitude of biologically active molecules. Various derivatives of pyrimidine have been successfully developed as inhibitors of kinases, reverse transcriptase, and other key enzymes, and as modulators of various receptors. For instance, research has shown certain pyrimidine derivatives to be potent inhibitors of Polo-like kinase 4 (PLK4), FMS-like tyrosine kinase 3 (FLT3), and various receptor tyrosine kinases, highlighting the therapeutic potential of this chemical class in oncology and virology. Furthermore, pyrimidine analogs have been explored for their antibacterial properties.

Despite the established biological relevance of the pyrimidine core, the specific biological targets of this compound have not been elucidated in any publicly accessible studies. This suggests that the compound may primarily serve as a chemical intermediate in the synthesis of more complex molecules that are then subjected to biological evaluation. It is also possible that research on this compound exists but remains proprietary and unpublished.

Without any available data, it is not possible to construct the requested tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways. The scientific community awaits future research that may shed light on the pharmacological profile of this particular pyrimidine derivative. Until such studies are published, its potential biological targets and therapeutic applications remain a matter of speculation.

References

An In-depth Technical Guide to Structural Analogs of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine, a heterocyclic compound with potential applications in medicinal chemistry. The core structure, a substituted pyrimidine, is a well-established scaffold in the development of kinase inhibitors and other therapeutic agents. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of various analogs, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key concepts through diagrams.

Core Structure and Rationale for Analog Development

The parent compound, this compound, possesses key structural features that make it an attractive starting point for drug discovery. The pyrimidine core is a common motif in kinase inhibitors, mimicking the adenine base of ATP to bind to the enzyme's active site. The 5-amino group can act as a crucial hydrogen bond donor, while the 4-chloro and 6-pyrrolidinyl substituents provide opportunities for synthetic modification to modulate potency, selectivity, and pharmacokinetic properties.

The development of structural analogs focuses on three primary areas of modification:

-

Substitution at the 4-position: Replacing the chloro group with various aryl, alkoxy, and amino functionalities to explore interactions with different regions of the target protein's binding pocket.

-

Modification of the 6-pyrrolidinyl ring: Introducing substituents on the pyrrolidine ring to alter its steric and electronic properties.

-

Derivatization of the 5-amino group: While less common, modifications at this position can influence binding and physicochemical properties.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs typically starts from a dichlorinated pyrimidine precursor. The differential reactivity of the chlorine atoms at the 4 and 6 positions allows for sequential substitution.

General Synthetic Pathway

A general synthetic route to 4-substituted-6-pyrrolidin-1-yl-pyrimidin-5-ylamine analogs is outlined below. The initial step involves the nucleophilic substitution of one of the chlorine atoms of a 4,6-dichloropyrimidine derivative with pyrrolidine. The second chlorine atom is then displaced by another nucleophile.

Unveiling 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: A Technical Guide to its Synthesis and Potential Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of the novel chemical entity, 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. While specific details regarding the initial discovery and biological activity of this compound remain largely undisclosed in publicly available literature, this paper constructs a probable synthetic pathway based on established chemical principles and analogous reactions. This guide is intended to serve as a foundational resource for researchers interested in the exploration of substituted pyrimidines as potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its characterization, handling, and formulation in potential research and development applications.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₄ | PubChem |

| Molecular Weight | 198.65 g/mol | PubChem |

| CAS Number | 626217-76-3 | PubChem |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Proposed Synthetic Pathway

The synthesis of this compound is not explicitly detailed in a single published procedure. However, based on the well-established reactivity of pyrimidine derivatives, a plausible multi-step synthetic route can be proposed. This pathway, illustrated below, involves the initial construction of a dichlorinated aminopyrimidine core followed by a selective nucleophilic aromatic substitution.

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is a substituted pyrimidine derivative that holds potential as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs. The strategic placement of a chloro group, a pyrrolidinyl moiety, and an amine at specific positions on the pyrimidine ring can influence the molecule's binding affinity and selectivity for various enzyme targets. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis and potential therapeutic applications based on structurally related compounds.

Synthesis and Methodology

While specific literature detailing the synthesis of this compound is not extensively available, a plausible and commonly employed synthetic route for this class of compounds involves the sequential nucleophilic substitution of a di- or tri-chlorinated pyrimidine precursor. A representative experimental protocol, adapted from methodologies described for analogous compounds in the patent literature, is presented below.

General Synthetic Workflow

The synthesis typically commences with a commercially available dichlorinated or trichlorinated pyrimidine. The differential reactivity of the chlorine atoms at various positions on the pyrimidine ring allows for a regioselective, stepwise substitution.

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of 4-Chloro-6-(pyrrolidin-1-yl)-5-nitropyrimidine

A solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol is cooled in an ice bath. To this solution, pyrrolidine (1.1 eq) is added dropwise, followed by the slow addition of a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (1.2 eq). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification by column chromatography on silica gel affords the desired 4-chloro-6-(pyrrolidin-1-yl)-5-nitropyrimidine.

Experimental Protocol: Synthesis of this compound

To a solution of 4-chloro-6-(pyrrolidin-1-yl)-5-nitropyrimidine (1.0 eq) in a solvent mixture, typically ethanol and water, is added a reducing agent. A common method involves the use of iron powder (Fe) in the presence of ammonium chloride (NH4Cl). The reaction mixture is heated to reflux and monitored by TLC or LC-MS. Once the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. The crude product can be further purified by recrystallization or column chromatography if necessary.

Biological Activity and Potential Applications

While there is a lack of specific publicly available biological data for this compound, its structural similarity to compounds disclosed in the patent literature suggests its potential as a kinase inhibitor. Substituted pyrimidines are known to target a variety of kinases by acting as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.

Kinase Inhibition

Derivatives of 4-aminopyrimidine are frequently investigated as inhibitors of various kinase families, including but not limited to Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). The 5-amino group can serve as a key hydrogen bond donor, while the pyrrolidine at the 6-position can occupy a hydrophobic pocket in the active site. The chlorine atom at the 4-position provides a handle for further chemical modification to improve potency and selectivity or can itself contribute to binding interactions.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine-based compounds as kinase inhibitors, this compound could potentially modulate signaling pathways critical for cell cycle regulation, proliferation, and survival. For example, inhibition of Aurora kinases would disrupt mitotic progression, while targeting CDKs would lead to cell cycle arrest.

Spectroscopic Data for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for the compound 4-chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine (CAS No. 57055-08-8). Despite its commercial availability and presence in chemical databases, a thorough search of scientific literature and patent databases did not yield experimentally determined NMR or Mass Spectrometry (MS) data. This document summarizes the publicly available computed data and presents a generalized experimental protocol for the acquisition of such spectroscopic information. Furthermore, a logical workflow for sample analysis is provided.

Compound Identification

| Property | Value | Source |

| IUPAC Name | 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine | PubChem |

| CAS Number | 57055-08-8 | PubChem |

| Molecular Formula | C₈H₁₁ClN₄ | PubChem |

| Molecular Weight | 198.65 g/mol | PubChem |

| Canonical SMILES | C1CCN(C1)C2=NC=NC(=C2N)Cl | PubChem |

| InChI Key | HGBSHFZMWYKLPY-UHFFFAOYSA-N | PubChem |

Spectroscopic Data (Computed)

While experimental spectra are not publicly available, computed data provides an estimation of the expected mass.

| Data Type | Value | Source |

| Exact Mass | 198.067226 g/mol | PubChem |

| Monoisotopic Mass | 198.067226 g/mol | PubChem |

Proposed Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining NMR and MS data for this compound. These protocols are based on standard laboratory procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H (proton) and ¹³C (carbon) NMR spectra to elucidate the chemical structure of the molecule.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent will depend on the solubility of the compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1.0 - 5.0 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Instrumentation:

-

A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).

-

A suitable sample introduction system (e.g., direct infusion or coupled with a liquid chromatograph).

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the chosen ionization technique. For ESI, the addition of a small amount of formic acid or ammonium acetate can aid in ionization.

ESI-MS Acquisition Parameters (Example):

-

Ionization Mode: Positive ion mode is expected to be effective for this amine-containing compound.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.

-

Mass Range: m/z 50-500.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized or procured sample of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

In Silico Modeling of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine, a substituted pyrimidine with potential pharmacological applications. Given the limited publicly available experimental data on this specific molecule, this document outlines a robust computational strategy based on established methodologies for similar pyrimidine derivatives. This guide covers the determination of physicochemical properties, identification of potential biological targets through analog-based inference, detailed protocols for common in silico techniques, and the visualization of experimental workflows and hypothetical signaling pathways. The objective is to furnish researchers with a foundational framework for initiating and conducting computational studies on this and related compounds.

Introduction

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The compound this compound belongs to this versatile chemical class. In silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to elucidate the potential mechanism of action, identify biological targets, and predict the activity of novel compounds prior to extensive experimental synthesis and testing.[5]

This whitepaper details a systematic in silico approach to characterize this compound, leveraging data from structurally related analogs to inform the modeling process. The methodologies described herein are intended to guide researchers in exploring the therapeutic potential of this and similar pyrimidine-based molecules.

Physicochemical and Computed Properties

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These properties are crucial for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and for parameterizing computational models. The following data for this compound has been retrieved from the PubChem database.[6]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₄ | [6] |

| Molecular Weight | 198.65 g/mol | [6] |

| IUPAC Name | 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine | [6] |

| Canonical SMILES | C1CCN(C1)C2=C(C(=NC=N2)Cl)N | [6] |

| InChI Key | HGBSHFZMWYKLPY-UHFFFAOYSA-N | [6] |

| XLogP3-AA (LogP) | 1.4 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Exact Mass | 198.0672241 Da | [6] |

| Topological Polar Surface Area | 55 Ų | [6] |

| Heavy Atom Count | 13 | [6] |

Potential Biological Targets and Signaling Pathways

While specific biological targets for this compound are not extensively documented, the broader class of pyrimidine derivatives has been shown to interact with a variety of protein targets. Based on published in silico and experimental studies of analogous compounds, the following protein families are considered high-priority for initial investigation:

-

Protein Kinases: Many pyrimidine derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.[4][7] Notable examples include Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and Protein Kinase B (Akt).[7][8][9]

-

Dihydrofolate Reductase (DHFR): As an essential enzyme in folate metabolism, DHFR is a well-established target for antibacterial and anticancer agents. Pyrimidine derivatives can mimic the native substrate of DHFR, leading to its inhibition.[5]

-

Cyclooxygenase (COX) Enzymes: Certain pyrimidine analogs have demonstrated anti-inflammatory activity through the inhibition of COX enzymes, particularly COX-2.[3]

-

Viral Enzymes: The pyrimidine scaffold is present in several antiviral drugs, and derivatives have been developed as inhibitors of viral enzymes such as HIV Reverse Transcriptase.[10]

Based on the prevalence of kinase inhibition among pyrimidine derivatives, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.

Caption: Hypothetical PI3K/Akt signaling pathway potentially targeted by the inhibitor.

In Silico Modeling Workflow

A typical in silico modeling workflow for a novel compound like this compound involves a multi-step process, starting from target identification and proceeding to detailed interaction analysis.

Caption: General workflow for in silico drug discovery and lead optimization.

Detailed Experimental Protocols

The following sections provide generalized protocols for key in silico experiments. These protocols are based on common practices in the field and should be adapted based on the specific biological target and software used.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound to a protein target and to estimate the binding affinity.

Methodology:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).

-

Identify the binding site, either from the location of a co-crystallized ligand or using a binding site prediction tool.

-

Define the grid box for the docking simulation, ensuring it encompasses the entire binding site.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound from its 2D representation (e.g., SMILES string).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina or Glide.

-

Run the docking algorithm to generate a series of binding poses for the ligand within the protein's active site.

-

The program will score these poses based on a scoring function that estimates the binding free energy.

-

-

Analysis:

-

Analyze the top-ranked poses to identify the most stable binding mode.

-

Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

The docking score provides a quantitative estimate of binding affinity, which can be used to rank different compounds.

-

Quantitative Structure-Activity Relationship (QSAR)

Objective: To develop a mathematical model that relates the chemical structure of a series of compounds to their biological activity.

Methodology:

-

Dataset Preparation:

-

Compile a dataset of pyrimidine derivatives with experimentally determined biological activity against a specific target (e.g., IC₅₀ values).

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a regression model that correlates the descriptors with the biological activity.

-

-

Model Validation:

-

Validate the model using the training set (internal validation, e.g., leave-one-out cross-validation) and the test set (external validation).

-

Key statistical parameters for validation include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the test set.

-

-

Prediction:

-

Use the validated QSAR model to predict the biological activity of this compound and other new compounds.

-

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the ligand-protein complex over time to assess its stability and further refine the binding mode.

Methodology:

-

System Setup:

-

Start with the best-ranked pose from the molecular docking study.

-

Place the complex in a periodic box of solvent (e.g., water).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to physiological temperature (e.g., 300 K) while restraining the protein and ligand.

-

Run an equilibration simulation under constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the complex.

-

Run the production simulation for a sufficient length of time (e.g., 50-100 nanoseconds) without restraints.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.

-

Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose over the course of the simulation.

-

Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.

-

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the characterization of this compound. By leveraging established computational methodologies and drawing inferences from the well-studied class of pyrimidine derivatives, researchers can efficiently probe the therapeutic potential of this compound. The combination of physicochemical property analysis, molecular docking, QSAR, and molecular dynamics simulations provides a powerful framework for identifying potential biological targets, predicting activity, and understanding the molecular basis of interaction. This approach facilitates a rational, hypothesis-driven drug discovery process, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. nano-ntp.com [nano-ntp.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. This compound | C8H11ClN4 | CID 1085196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 6-substituted 5-alkyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Disclaimer: A specific, peer-reviewed, and published synthesis protocol for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine (CAS No. 626217-76-3) was not found in available literature. The following protocol is a representative procedure based on established chemical principles for nucleophilic aromatic substitution (SNAr) on chloropyrimidine scaffolds.[1][2][3] This protocol is intended for informational purposes for qualified researchers and must be adapted and optimized in a controlled laboratory setting. A thorough risk assessment should be conducted before commencing any experimental work.

Introduction

This compound is a substituted pyrimidine derivative. Compounds containing the pyrimidine core are of significant interest in medicinal chemistry due to their wide range of biological activities and their role as scaffolds in the development of therapeutic agents.[4] The synthesis of this compound can be achieved through a regioselective nucleophilic aromatic substitution reaction. Given the electronic properties of the pyrimidine ring, the chlorine atoms at the C4 and C6 positions are susceptible to displacement by nucleophiles.[5] The proposed synthesis involves the reaction of a dichlorinated pyrimidine precursor with pyrrolidine.

Proposed Synthetic Pathway

The most direct synthetic route is the mono-amination of 4,6-dichloro-pyrimidin-5-ylamine with pyrrolidine. In this reaction, one of the two equivalent chlorine atoms on the pyrimidine ring is substituted by the secondary amine, pyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction.

Logical Diagram of the Synthetic Approach

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is a synthetic compound belonging to the pyrimidine class of molecules. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds, including approved drugs. The structural features of this compound suggest its potential as a modulator of intracellular signaling pathways, particularly those regulated by protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases.

These application notes provide a framework for the in vitro evaluation of this compound as a potential kinase inhibitor. The following sections detail hypothetical experimental data, protocols for key in vitro assays, and visual representations of signaling pathways and experimental workflows to guide researchers in their investigation of this and similar compounds.

Hypothetical Mechanism of Action

Based on its structural class, it is hypothesized that this compound may act as an inhibitor of a specific protein kinase, for instance, Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding pocket of the kinase domain, the compound could prevent the phosphorylation and activation of downstream signaling molecules, thereby inhibiting cellular processes such as proliferation and survival. The diagram below illustrates the hypothetical inhibition of the EGFR signaling pathway.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Quantitative Data Summary

The following tables present hypothetical in vitro data for this compound.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Type |

| EGFR (Wild-Type) | 85 | Biochemical Kinase Assay |

| VEGFR2 | > 10,000 | Biochemical Kinase Assay |

| PDGFRβ | > 10,000 | Biochemical Kinase Assay |

Table 2: Cellular Activity in A431 Cells (EGFR Overexpressing)

| Assay | EC50 (µM) | Endpoint |

| Cell Viability (MTT) | 1.2 | Inhibition of Cell Proliferation |

| EGFR Phosphorylation | 0.5 | Inhibition of p-EGFR (Tyr1068) |

Experimental Protocols

Biochemical Kinase Assay Protocol

This protocol describes a method to determine the in vitro inhibitory activity of the compound against a purified kinase.[1][2][3][4][5]

Workflow Diagram:

Caption: Workflow for a biochemical kinase assay.

Materials:

-

Purified recombinant kinase (e.g., EGFR)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

-

Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay Protocol

This protocol measures the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]

Workflow Diagram:

Caption: Workflow for a cell viability MTT assay.

Materials:

-

A431 cells (or other relevant cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability for each concentration relative to the vehicle control and determine the EC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to determine the effect of the compound on the phosphorylation of a target protein within a cell.[9][10][11][12]

Workflow Diagram:

Caption: Workflow for Western blot analysis.

Materials:

-

A431 cells

-

Serum-free medium

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-16 hours.

-

Pre-treat the cells with various concentrations of the compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-EGFR signal to total EGFR and the loading control (GAPDH).

Disclaimer

The data and mechanism of action presented in these application notes are hypothetical and for illustrative purposes only. The protocols provided are general guidelines and should be optimized for specific experimental conditions and reagents. Researchers should conduct their own experiments to validate the activity of this compound.

References

- 1. In vitro kinase assay [protocols.io]

- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [bio-protocol.org]

- 4. revvity.com [revvity.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. broadpharm.com [broadpharm.com]

- 9. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 10. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities.[1][2][3] These activities include roles as anticancer agents, cholinesterase inhibitors, and promoters of osteogenesis.[1][2][4] Given the structural features of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine, it is prudent to investigate its potential as a modulator of key cellular processes. This document provides detailed protocols for the initial cell-based screening of this compound, focusing on cytotoxicity and kinase inhibition, common activities associated with pyrimidine-based molecules.

The following protocols outline a two-tiered screening approach. The primary screen utilizes a colorimetric assay to assess the compound's effect on cell viability and proliferation. A secondary screen provides a framework for investigating the compound's potential as a kinase inhibitor, a frequent mechanism of action for pyrimidine derivatives. The data derived from these assays will provide foundational knowledge for further mechanistic studies and drug development efforts.

Data Presentation

Table 1: Summary of Hypothetical Cell Viability Data (IC50 Values)

| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |

| Prostate Carcinoma (PC3) | This compound | 48 | 15.2 |

| Liver Carcinoma (HepG2) | This compound | 48 | 25.8 |

| Colon Cancer (HCT-116) | This compound | 48 | 18.9 |

| Breast Cancer (MCF-7) | This compound | 48 | 32.1 |

| Lung Cancer (A-549) | This compound | 48 | 21.5 |

| Normal Lung Fibroblasts (MRC-5) | This compound | 48 | > 100 |

Table 2: Summary of Hypothetical Kinase Inhibition Data

| Kinase Target | Compound | ATP Concentration (µM) | IC50 (µM) |

| Generic Tyrosine Kinase | This compound | 10 | 8.7 |

| Generic Serine/Threonine Kinase | This compound | 10 | 12.4 |

Experimental Protocols

Primary Screening: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Materials:

-

This compound (stock solution in DMSO)

-

Human cancer cell lines (e.g., PC3, HepG2, HCT-116, MCF-7, A-549) and a normal cell line (e.g., MRC-5)[5]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the compound dilutions or control solutions.

-

Incubate for 48 hours (or a desired time point) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Secondary Screening: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a generic protein kinase. This assay can be adapted for specific kinases of interest. The principle involves measuring the phosphorylation of a substrate by a kinase in the presence and absence of the test compound.

Materials:

-

This compound (stock solution in DMSO)

-

Recombinant protein kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Assay Preparation:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Prepare solutions of the kinase, substrate, and ATP in kinase reaction buffer at appropriate concentrations.

-

-

Kinase Reaction:

-

Add 5 µL of the compound dilutions or vehicle control to the wells of the plate.

-

Add 10 µL of the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Visualizations

Caption: Workflow for the MTT-based cell viability assay.

Caption: Workflow for the in vitro kinase inhibition assay.

Caption: Potential signaling pathways affected by the compound.

References

- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Analytical Detection of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is a substituted pyrimidine derivative. Pyrimidine-based compounds are of significant interest in pharmaceutical development due to their diverse biological activities, including their roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5] The purity and concentration of such active pharmaceutical ingredients (APIs) and their intermediates are critical quality attributes that necessitate robust and reliable analytical methods for their detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Properties

| Property | Value |

| IUPAC Name | 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine[6] |

| Molecular Formula | C₈H₁₁ClN₄[6] |

| Molecular Weight | 198.65 g/mol [6] |

| CAS Number | 626217-76-3[6] |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine analysis of pharmaceutical compounds due to its robustness, simplicity, and cost-effectiveness. This method is suitable for the quantification of this compound in bulk drug substances and formulated products.

Quantitative Data Summary

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.02 µg/mL |

| Limit of Quantification (LOQ) | 0.06 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Experimental Protocol

1. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical starting point would be a 70:30 (v/v) mixture of acidified water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of maximum absorbance should be chosen, likely in the range of 254-280 nm.[1]

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

-

Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

HPLC-UV Workflow

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the trace-level analysis of this compound, especially in complex matrices such as biological fluids or in the presence of impurities.

Quantitative Data Summary

| Parameter | Typical Value |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 ng/mL[7] |

| Limit of Quantification (LOQ) | 0.1 ng/mL[7] |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Experimental Protocol

1. Instrumentation:

-

LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

-

Column: C18 or HILIC column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

3. MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): [M+H]⁺ of this compound (m/z 199.07).

-

Product Ions (Q3): Determine the most stable and abundant product ions by performing a product ion scan on the precursor ion.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Standard and Sample Preparation:

-

Standard Preparation: Similar to the HPLC-UV method, but using lower concentrations appropriate for LC-MS/MS analysis.

-

Sample Preparation: For complex matrices, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences. The final extract should be reconstituted in the initial mobile phase.

5. Data Analysis:

-

Use the MRM transitions to selectively detect and quantify the analyte.

-

Construct a calibration curve using the peak areas of the standards.

-

Quantify the analyte in the sample using the calibration curve.

LC-MS/MS Workflow

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, particularly for assessing volatile impurities. Due to the polarity and potential thermal lability of the analyte, derivatization may be required to improve its volatility and thermal stability.[8][9]

Quantitative Data Summary

| Parameter | Typical Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (Recovery %) | 90 - 110% |

Experimental Protocol

1. Instrumentation:

-

GC system with a split/splitless injector coupled to a mass spectrometer.

2. Derivatization:

-

Silylation is a common derivatization technique for compounds with active hydrogens (e.g., amines).[9]

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Procedure: Evaporate the sample extract to dryness under a stream of nitrogen. Add the derivatization reagent and heat at 70-90 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.

3. GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Injection Mode: Splitless for trace analysis.

4. MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

5. Data Analysis:

-

Identify the derivative peak based on its retention time and mass spectrum.

-

Quantify using the total ion chromatogram (TIC) or by selected ion monitoring (SIM) of characteristic fragment ions for enhanced sensitivity.

GC-MS Workflow

Caption: Workflow for GC-MS analysis.

Conclusion